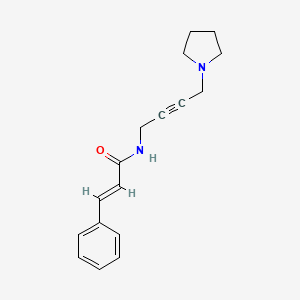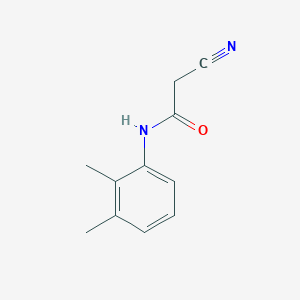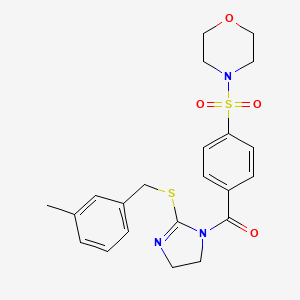![molecular formula C16H20N4O3S B2354203 Ethyl-2-(1-Isopropyl-1H-pyrazol-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazol-4-carboxylat CAS No. 1219842-59-7](/img/structure/B2354203.png)
Ethyl-2-(1-Isopropyl-1H-pyrazol-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazol-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Pyrazole haben eine breite Palette von Anwendungen in der medizinischen Chemie, der Arzneimittelforschung, der Agrochemie, der Koordinationschemie und der metallorganischen Chemie . Sie werden als Gerüste bei der Synthese von bioaktiven Chemikalien und Reaktionen in verschiedenen Medien verwendet .
Anti-Fibrotische Aktivitäten
Pyrimidinderivate, die der Verbindung ähnlich sind, haben sich als bessere Anti-Fibrotische Aktivitäten erwiesen . Sie hemmten effektiv die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro .
Antibakterielle Aktivität
Thiophenderivate, die eine ähnliche Struktur wie Ihre Verbindung aufweisen, wurden synthetisiert und auf ihre antibakterielle Aktivität untersucht .
Antimikrobielle, Antimykotische, Anti-HIV-, Antioxidative, Antitumor-, Anthelminthika-, Entzündungshemmende & Schmerzmittel
2-Aminothiazole, die strukturell Ihrer Verbindung ähneln, sind eine bedeutende Klasse organischer Arzneimittelverbindungen, die als Ausgangsmaterial für die Synthese einer Vielzahl von heterocyclischen Analoga mit vielversprechenden therapeutischen Rollen als antimikrobielle, antimykotische, Anti-HIV-, antioxidative, Antitumor-, Anthelminthika-, Entzündungshemmende & Schmerzmittel verwendet werden .
Organische Synthese
Ethyl-1H-pyrazol-4-carboxylat wird zur Herstellung von Isoxazol-4-carbonsäurederivaten und Isoxazol-3,5-dicarboxamiden verwendet. Es dient als Zwischenprodukt in der organischen Synthese .
Anti-Krebs
Verbindungen, die Ihrer Verbindung ähneln, haben sich als Induktoren von Zellzyklusarrest und Apoptose in menschlichen Harnblasenkrebszelllinien und chemisch induzierten Krebsarten erwiesen .
Wirkmechanismus
Target of Action
The primary targets of this compound are fungi and insects , specifically Erysiphe graminis and Aphis fabae . These organisms pose a significant threat to crop production worldwide . The compound’s interaction with these targets results in potent fungicidal and insecticidal activities .
Mode of Action
The compound’s efficacy is comparable to that of commercial fungicides and insecticides .
Biochemical Pathways
The compound likely affects several biochemical pathways within the target organisms, leading to their death . .
Result of Action
The compound exhibits potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . For instance, one derivative of the compound showed an EC50 value of 3.04 mg/L against Erysiphe graminis, which is better than the commercial fungicide Thifluzamide and Azoxystrobin . Another derivative has LC50 values of 3.81 mg/L against Aphis fabae, comparable with the commercial insecticide Tolfenpyrad .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, at room temperature to maintain its stability and efficacy.
Eigenschaften
IUPAC Name |
ethyl 2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-23-15(22)10-5-6-12-13(10)18-16(24-12)19-14(21)11-7-8-17-20(11)9(2)3/h7-10H,4-6H2,1-3H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHGRWVANFYPIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC=NN3C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354120.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)



![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)

![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)

![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)


